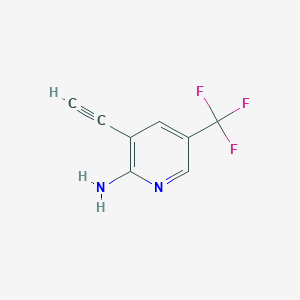

3-Ethynyl-5-(trifluoromethyl)pyridin-2-amine

描述

属性

IUPAC Name |

3-ethynyl-5-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c1-2-5-3-6(8(9,10)11)4-13-7(5)12/h1,3-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXNOOYKQDKKFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(N=CC(=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652735 | |

| Record name | 3-Ethynyl-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048914-02-8 | |

| Record name | 3-Ethynyl-5-(trifluoromethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3-Ethynyl-5-(trifluoromethyl)pyridin-2-amine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Pyridine ring : A six-membered aromatic heterocycle containing nitrogen.

- Ethynyl group : A terminal alkyne that can participate in various chemical reactions.

- Trifluoromethyl group : A highly electronegative substituent that enhances the compound's lipophilicity and biological activity.

The molecular formula is , and its molecular weight is approximately 189.14 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The trifluoromethyl group may enhance binding affinity through electrostatic interactions, while the ethynyl group can facilitate covalent bonding with nucleophilic sites in proteins. This dual functionality allows the compound to potentially inhibit enzyme activity or alter protein functions, making it a candidate for further pharmacological exploration.

Biological Activity Overview

The compound has been studied for various biological activities, including:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. It has been shown to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 12 µM, indicating significant potency .

- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in vitro by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study conducted by Zhang et al., this compound was tested against a panel of human cancer cell lines. The results showed that the compound significantly inhibited cell proliferation in MCF-7 cells with an IC50 value of 12 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, evidenced by increased levels of cleaved caspase-3 and PARP .

Case Study 2: Anti-inflammatory Effects

A separate investigation explored the anti-inflammatory properties of this compound using a lipopolysaccharide (LPS)-induced macrophage model. The treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels, suggesting its potential as a therapeutic agent for inflammatory diseases .

科学研究应用

Pharmaceutical Applications

3-Ethynyl-5-(trifluoromethyl)pyridin-2-amine is notable for its role as an intermediate in the synthesis of pharmaceutical agents. Its derivatives are being explored for their potential as:

- Antiviral Agents : Compounds containing trifluoromethylpyridine structures have been linked to antiviral activity. For instance, tipranavir, a non-peptide HIV protease inhibitor, utilizes a similar structural motif and has shown significant efficacy against HIV .

- Antitumor Agents : Research indicates that trifluoromethyl-containing compounds can exhibit enhanced antitumor properties. Studies are ongoing to evaluate their effectiveness in clinical trials .

Agrochemical Applications

The agrochemical industry has also recognized the importance of this compound derivatives:

- Pesticides : The compound serves as a building block for various pesticides that demonstrate superior pest control properties compared to traditional compounds. For example, the derivative pyridalyl has been developed for effective insect control .

- Fungicides : Trifluoromethylpyridine derivatives have shown promising results as fungicides, with compounds like fluazinam exhibiting potent activity against fungal pathogens by disrupting their respiratory processes .

Case Studies and Research Findings

Several studies highlight the utility of this compound in practical applications:

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-Ethynyl-5-(trifluoromethyl)pyridin-2-amine , highlighting differences in substituents, molecular properties, and applications:

Key Structural and Functional Insights :

Substituent Position and Reactivity :

- The 3-ethynyl group in the parent compound provides a reactive handle for click chemistry (e.g., azide-alkyne cycloaddition), distinguishing it from halogenated analogs (e.g., 3-chloro or 3-iodo derivatives), which are more suited for cross-coupling reactions .

- Trifluoromethyl at the 5-position is conserved across analogs, contributing to metabolic stability and binding affinity in target proteins due to its strong electron-withdrawing nature .

Impact of Halogenation :

- Chloro derivatives (e.g., 6-chloro and 3-chloro ) exhibit higher electrophilicity compared to the ethynyl variant, making them reactive intermediates for nucleophilic substitutions .

- Iodo analogs (e.g., 3-iodo and 4-iodo ) are preferred for palladium-catalyzed couplings, enabling the construction of complex heterocycles .

Functional Group Diversity: The trimethylsilyl-protected ethynyl variant (C₁₁H₁₃F₃N₂Si) offers controlled reactivity, preventing premature side reactions during multi-step syntheses .

Pharmacological and Metabolic Considerations

- Trifluorothymidine (F3TdR) , a pyrimidine analog with a trifluoromethyl group, demonstrates rapid serum clearance (half-life ~18 minutes in humans) and minimal metabolic degradation, suggesting that the trifluoromethyl group in pyridine derivatives may similarly resist enzymatic breakdown .

- 5-(Trifluoromethyl)pyridin-2-amine lacks complex substituents but serves as a scaffold for structure-activity relationship (SAR) studies, emphasizing the importance of the trifluoromethyl group in optimizing binding interactions .

准备方法

General Synthetic Strategy Overview

The synthesis of 3-Ethynyl-5-(trifluoromethyl)pyridin-2-amine generally follows these key steps:

- Functionalization of the pyridine ring to introduce the trifluoromethyl group at position 5.

- Installation of the amino group at position 2.

- Introduction of the ethynyl substituent at position 3 via palladium-catalyzed Sonogashira cross-coupling or related coupling methods.

Preparation via Sonogashira Coupling of 3-Halo-5-(trifluoromethyl)pyridin-2-amine

A widely used and efficient approach to introduce the ethynyl group at position 3 is through Sonogashira cross-coupling of a 3-halo-5-(trifluoromethyl)pyridin-2-amine intermediate with a terminal alkyne.

| Parameter | Details |

|---|---|

| Starting Material | 3-Bromo-5-(trifluoromethyl)pyridin-2-amine |

| Alkyne Source | Terminal alkyne (e.g., trimethylsilylacetylene or ethynyl derivatives) |

| Catalyst | Pd(PPh3)2Cl2 or Pd2(dba)3 with XantPhos ligand |

| Copper Co-catalyst | CuI (Cuprous iodide) |

| Base | Triethylamine or potassium tert-butoxide |

| Solvent | Dry ethyl acetate, toluene, or methanol |

| Temperature | 45–110 °C |

| Reaction Time | 2–12 hours |

Process Summary:

- The halogenated aminopyridine is dissolved in a dry solvent under an inert atmosphere.

- The terminal alkyne is added along with the palladium catalyst, copper iodide, and base.

- The mixture is degassed and heated at the specified temperature for several hours.

- Completion is monitored by thin-layer chromatography (TLC).

- After reaction completion, the mixture is cooled, filtered, and purified by silica gel chromatography or preparative HPLC to isolate the ethynylated product.

This method has been demonstrated in patent literature with yields around 20–40% for related intermediates, indicating moderate efficiency but good selectivity for the ethynylation step.

Alternative Preparation via Multicomponent Reactions and Cyclization

Some research protocols utilize multicomponent reactions involving substituted pyridin-2-amines and pyridine-2-carbaldehydes in the presence of acid catalysts and isocyanides to form intermediates that can be subsequently converted to ethynylated aminopyridines.

| Step | Reagents and Conditions |

|---|---|

| Initial Condensation | Substituted pyridin-2-amine + substituted pyridine-2-carbaldehyde in MeOH, with p-toluenesulfonic acid (TosOH) at 70 °C for 12 h |

| Work-up | Extraction with ethyl acetate, drying over Na2SO4, filtration, concentration |

| Purification | Silica gel chromatography |

This approach is part of a broader synthetic scheme for related heterocyclic compounds and may be adapted to prepare 3-ethynyl substituted aminopyridines after further functional group transformations.

Use of Acid-Catalyzed Cyclization and Functionalization

Acid-catalyzed synthesis methods have been reported for related 3-alkynyl-2-aminopyridines, which may be relevant for preparing this compound.

- Trifluoroacetic acid (TFA) or mixtures of TFA with other acids can promote cyclization and facilitate the formation of azaindole derivatives from 3-alkynyl-2-aminopyridines.

- Bases such as potassium tert-butoxide or cesium tert-butoxide are used to deprotonate terminal alkynes for coupling.

- Metal catalysts including copper, palladium, indium, and gold salts have been employed to catalyze Sonogashira-type couplings and azaindole ring formations.

These methods highlight the versatility of catalytic systems to achieve the ethynylation and subsequent ring transformations.

Detailed Reaction Example from Patent Literature

A representative preparation sequence from patent WO2019008027A1 includes the following:

| Step | Description | Conditions and Reagents | Yield (%) |

|---|---|---|---|

| 1 | Preparation of tert-butyl N-[N-[3-ethynyl-5-(trifluoromethyl)benzoyl]carbamimidoyl]carbamate | Pd(PPh3)2Cl2, CuI, triethylamine, dry ethyl acetate, degassed, 60–65 °C, 3–4 h | 40 |

| 2 | Coupling with 5-bromo-2-trifluoromethylbenzamide intermediate | Pd2(dba)3, XantPhos, CuI, triethylamine, toluene, 45–110 °C, 2–12 h | 20–37 |

| 3 | Acidic deprotection and purification | Trifluoroacetic acid, ethyl acetate, aqueous sodium metabisulfite wash, charcoal treatment, preparative HPLC | — |

This multi-step process effectively installs the ethynyl group and trifluoromethyl substituent on the pyridine ring while maintaining the amino functionality.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Sonogashira Coupling | 3-Bromo-5-(trifluoromethyl)pyridin-2-amine | Pd catalyst (Pd2(dba)3, Pd(PPh3)2Cl2), CuI, base (Et3N) | 45–110 °C, 2–12 h | 20–40 | Most direct method for ethynylation |

| Multicomponent Condensation | Substituted pyridin-2-amine + pyridine-2-carbaldehyde | TosOH, 2-isocyano-2,4,4-trimethylpentane | MeOH, 70 °C, 12 h | Not specified | Used for intermediate formation |

| Acid-Catalyzed Cyclization | 3-Alkynyl-2-aminopyridines | TFA, bases (K t-BuO, Cs t-BuO), metal catalysts | Room temp to reflux | Not specified | Facilitates ring closure and functionalization |

常见问题

Q. What are the optimal synthetic routes for 3-Ethynyl-5-(trifluoromethyl)pyridin-2-amine, and how do reaction conditions influence yield?

The synthesis of pyridine derivatives like this compound often involves nucleophilic substitution or coupling reactions. For example, a related compound, 3-Chloro-5-(trifluoromethyl)pyridin-2-amine, was synthesized via substitution of 2,3-dichloro-5-(trifluoromethyl)pyridine with ammonia, achieving an 87.12% yield under optimized conditions (temperature, solvent, and stoichiometry) . Ethynyl groups can be introduced via Sonogashira coupling, requiring palladium catalysts and controlled inert atmospheres. Methodological optimization includes monitoring reaction progress with TLC/HPLC and adjusting catalyst loading to minimize side reactions .

Q. How can the molecular geometry and electronic structure of this compound be characterized experimentally and computationally?

- Experimental: X-ray diffraction (XRD) provides bond lengths and angles for comparison with computational models. For example, XRD data for 3-Chloro-5-(trifluoromethyl)pyridin-2-amine revealed a planar pyridine ring with deviations < 0.02 Å from DFT predictions .

- Computational: Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis sets optimizes geometry and calculates vibrational frequencies. Basis sets like cc-pVTZ improve accuracy for trifluoromethyl groups due to electron correlation effects . IR and Raman spectroscopy validate computational results by matching predicted vs. observed vibrational modes (e.g., C≡C stretch at ~2100 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies between experimental NMR shifts and DFT predictions often arise from solvent effects or conformational flexibility. For example, in 3-Chloro-5-(trifluoromethyl)pyridin-2-amine, DFT simulations in implicit solvent models (e.g., PCM) improved agreement with experimental H NMR data . Dynamic NMR experiments at varying temperatures can identify rotamers or tautomers, while 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .

Q. How do ethynyl and trifluoromethyl groups influence reactivity in cross-coupling reactions?

- Ethynyl Group: Participates in Sonogashira coupling with aryl/vinyl halides, requiring Pd(PPh₃)₄/CuI catalysts. Steric hindrance from the trifluoromethyl group may reduce coupling efficiency, necessitating bulky ligands (e.g., XPhos) .

- Trifluoromethyl Group: Electron-withdrawing effects activate the pyridine ring toward electrophilic substitution at the 4-position. Computational studies (NBO analysis) quantify charge distribution to predict regioselectivity .

Q. What computational approaches predict the bioactivity of this compound, and how do docking results compare with experimental assays?

Molecular docking (AutoDock Vina, Glide) evaluates binding affinities to target proteins (e.g., kinases). For a related compound, 2-amino-3-chloro-5-trifluoromethylpyridine, docking into the ATP-binding site of a kinase showed a binding energy of -8.2 kcal/mol, correlating with IC₅₀ values from enzyme inhibition assays . MD simulations (AMBER/CHARMM) assess binding stability over 100 ns trajectories .

Q. What experimental and computational methods elucidate substitution mechanisms in synthesizing this compound?

- Kinetic Studies: Pseudo-first-order conditions and Eyring plots determine activation parameters (ΔH‡, ΔS‡) for substitution reactions. For example, ammonia substitution on 2,3-dichloro-5-(trifluoromethyl)pyridine exhibited ΔH‡ = 45 kJ/mol, suggesting a concerted mechanism .

- DFT Transition-State Analysis: IRC (Intrinsic Reaction Coordinate) calculations map reaction pathways. NCI (Non-Covalent Interaction) analysis identifies steric clashes between the trifluoromethyl group and incoming nucleophiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。